Cas no 127598-66-7 (Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-)

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-, is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluoro substitution on the benzene ring and a 4-methylphenyl group attached to the amine nitrogen, offering distinct electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeted ligands or enzyme inhibitors. The fluorine atom enhances metabolic stability and binding affinity, while the methylphenyl moiety contributes to lipophilicity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- structure
127598-66-7 structure
Product Name:Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-
CAS No:127598-66-7
MF:C14H14FN
MW:215.266067028046
CID:1221501
PubChem ID:1133330
Update Time:2025-10-05

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-
    • N-[(4-fluorophenyl)methyl]-4-methylaniline
    • MFCD03210758
    • SCHEMBL171854
    • AKOS000243219
    • N-(4-Fluorobenzyl)-4-Methylaniline, 97per cent
    • 127598-66-7
    • N-(4-Fluorobenzyl)-4-Methylaniline, 97%
    • N-(4-Fluorobenzyl)-4-methylaniline
    • Oprea1_303133
    • DTXSID60360677
    • MDL: MFCD03210758
    • Inchi: 1S/C14H14FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
    • InChI Key: SFWHBAZHARGIHE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 215.11112
  • Monoisotopic Mass: 215.111028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03
  • LogP: 3.6

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- Pricemore >>

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Additional information on Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-

Comprehensive Overview of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- (CAS No. 127598-66-7)

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-, with the CAS No. 127598-66-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of aromatic amines and is characterized by its unique structural features, including a fluorine substituent and a methylphenyl group. Its molecular formula and precise structure make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

In recent years, the demand for fluorinated aromatic compounds like Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- has surged due to their enhanced stability and bioavailability. Researchers and industries are increasingly exploring its applications in drug discovery and material science. The presence of the fluoro group in the compound’s structure is particularly noteworthy, as it often improves metabolic stability and binding affinity in pharmaceutical agents. This has led to a growing interest in its potential role in designing next-generation therapeutics.

One of the most frequently asked questions about CAS No. 127598-66-7 revolves around its synthetic routes and purification methods. The compound is typically synthesized through multi-step organic reactions, including amination and fluorination processes. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure high purity, which is critical for its use in sensitive applications. The compound’s solubility in common organic solvents like dichloromethane and ethanol further enhances its utility in laboratory settings.

From an industrial perspective, Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressures and environmental concerns, researchers are focusing on optimizing its production to minimize waste and energy consumption. This aligns with the broader trend of eco-friendly chemical manufacturing, a topic that resonates strongly with modern consumers and stakeholders.

The compound’s potential applications extend beyond pharmaceuticals. For instance, it has been explored as a building block for advanced materials, including polymers and coatings with unique properties. Its aromatic backbone and functional groups make it a versatile candidate for designing high-performance materials used in electronics and nanotechnology. This versatility has sparked discussions in academic and industrial forums about its future prospects.

Another area of interest is the safety profile of CAS No. 127598-66-7. While the compound is not classified as hazardous under standard regulations, proper handling protocols are essential to ensure workplace safety. Material Safety Data Sheets (MSDS) provide detailed guidelines on storage, handling, and disposal, which are critical for laboratories and manufacturing facilities. This emphasis on safety reflects the growing awareness of occupational health and risk management in the chemical industry.

In the realm of intellectual property, Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- has been the subject of several patents, particularly in the pharmaceutical sector. These patents often highlight its role as a key intermediate in the synthesis of novel drug candidates. The competitive landscape underscores the importance of proprietary synthesis methods and process optimization, which are hot topics in chemical R&D.

Looking ahead, the compound’s relevance is expected to grow as advancements in precision medicine and customized therapeutics gain traction. Its structural features make it a promising candidate for targeting specific biological pathways, a focus area in modern pharmacology. Additionally, the integration of artificial intelligence in drug discovery could further accelerate its adoption, as AI-driven platforms identify new applications and optimize synthetic routes.

In summary, Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- (CAS No. 127598-66-7) represents a fascinating intersection of chemistry, pharmacology, and materials science. Its unique properties and broad applicability make it a compound of enduring interest to researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of innovative chemical solutions.

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